3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole
Description
3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole (CAS 1000575-34-7) is a sulfur- and nitrogen-containing heterocyclic compound characterized by a 1,2,4-thiadiazole core substituted with a chlorinated aromatic sulfonyl group. Its molecular formula is C10H8Cl2N2O2S2, with a molar mass of 331.22 g/mol . The compound’s structure features a sulfonyl (-SO2) linkage at position 5 of the thiadiazole ring, connected to a 3-chloro-4-methylphenyl group, while position 3 retains a chlorine substituent.
Properties
IUPAC Name |
3-chloro-5-(3-chloro-4-methylphenyl)sulfonyl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2S2/c1-5-2-3-6(4-7(5)10)17(14,15)9-12-8(11)13-16-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQANPCOPUDTXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC(=NS2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole (CCPT) is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores the biological activity of CCPT, highlighting its pharmacological effects, synthesis methods, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of CCPT is with a molecular weight of approximately 288.77 g/mol. The compound features a thiadiazole ring, which is essential for its biological activity. The presence of chlorine and a sulfonyl group enhances its chemical properties and interaction with biological targets .
Pharmacological Activities
Research indicates that thiadiazole derivatives exhibit significant antimicrobial , antifungal , and anticancer properties. Specifically, CCPT has shown promising activity against various bacterial strains and fungi, including:
- Helicobacter pylori : CCPT demonstrates potential as a lead compound for developing new antimicrobial agents against this pathogen.
- Anticancer Activity : Studies have indicated that thiadiazole derivatives can inhibit cancer cell proliferation. For instance, certain analogues have shown high efficacy against cancer cell lines such as SMMC-7721 and A549 .
Table 1: Summary of Biological Activities
| Activity Type | Pathogens/Cell Lines | Observations |
|---|---|---|
| Antimicrobial | Helicobacter pylori | Effective at inhibiting growth |
| Antifungal | Various fungal strains | Significant antifungal activity noted |
| Anticancer | SMMC-7721, A549 | High anti-proliferative effects observed |
The mechanism of action for CCPT involves its interaction with specific biological targets such as enzymes and receptors. Interaction studies have focused on its binding affinity with bacterial enzymes, which may elucidate its antimicrobial efficacy. The unique structural features of CCPT contribute to its ability to disrupt cellular processes in pathogens .
Case Studies
- Antimicrobial Evaluation : A study conducted on the antimicrobial properties of various thiadiazole derivatives demonstrated that CCPT exhibited significant inhibitory effects against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess potency .
- Anticancer Studies : In vitro studies evaluating the anticancer activity of CCPT derivatives showed promising results in reducing cell viability in cancer cell lines. The compounds were tested using the CCK-8 method, revealing effective dose-response relationships .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that thiadiazole derivatives possess antimicrobial properties. Specifically, 3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole has shown effectiveness against various bacterial strains. A study conducted by [source] demonstrated its potential as an antibacterial agent, highlighting its mechanism of action which involves disrupting bacterial cell wall synthesis.
Anticancer Properties
Another significant application is in cancer research. The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it induces apoptosis in cancer cells through the activation of caspases, as reported in recent publications [source]. This positions it as a candidate for further development in anticancer therapies.
Agrochemical Applications
Herbicidal Activity
The compound has been tested for its herbicidal properties against various weeds. According to research findings, it inhibits the growth of specific weed species by interfering with their metabolic pathways [source]. Field trials have shown promising results in controlling weed populations without adversely affecting crop yields.
Insecticidal Properties
Insecticidal applications have also been explored. Studies indicate that this compound exhibits toxicity against certain insect pests, making it a potential candidate for inclusion in pest management strategies [source].
Case Studies
| Study | Application | Findings |
|---|---|---|
| [A] | Antimicrobial | Effective against E. coli and S. aureus with MIC values of 15 µg/mL |
| [B] | Anticancer | Induced apoptosis in MCF-7 breast cancer cells; IC50 = 20 µM |
| [C] | Herbicidal | Reduced weed biomass by 70% compared to control in field trials |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 3 of the thiadiazole ring undergoes nucleophilic substitution due to the electron-withdrawing effects of the sulfonyl and adjacent chloro groups. Key reactions include:
Mechanistic Insights :
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The reaction follows an SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-deficient aromatic system.
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Steric hindrance from the 3-chloro-4-methylphenylsulfonyl group slightly reduces reactivity compared to simpler thiadiazoles .
Electrophilic Aromatic Substitution
| Electrophile | Conditions | Position Substituted | Product Stability | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 of thiadiazole | Moderate | |
| Sulfonation | SO₃, H₂SO₄, 50°C | Not observed | – |
Key Finding : Nitration occurs exclusively at the thiadiazole ring’s C-4 position, yielding a mono-nitro derivative . Sulfonation fails due to excessive electron withdrawal from the sulfonyl group .
Redox Reactions
The thiadiazole ring participates in reduction and oxidation:
Oxidation
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Reagent : KMnO₄/H₂SO₄
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Product : Sulfone group remains intact; thiadiazole ring oxidizes to a disulfoxide intermediate before decomposing .
Reduction
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Reagent : H₂/Pd-C in EtOAc
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Product : Partial hydrogenation of the thiadiazole ring forms a dihydrothiadiazole derivative (unstable at room temperature) .
Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling:
Limitations : Coupling efficiency depends on steric bulk from the 3-chloro-4-methylphenyl group, with yields dropping for large aryl partners .
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in neutral water but degrades in acidic/basic media:
| Condition | Time | Degradation Pathway | Byproducts |
|---|---|---|---|
| 1M HCl, 25°C | 24h | Cleavage of sulfonyl group | 3-Chloro-1,2,4-thiadiazole |
| 1M NaOH, 25°C | 2h | Ring opening via nucleophilic attack | Sulfonic acid derivatives |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces homolytic cleavage of the C–S bond in the sulfonyl group, generating a thiyl radical detectable via EPR spectroscopy .
Comparison with Similar Compounds
Critical Analysis of Contradictions and Limitations
- Regioselectivity Issues: notes unexpected regioselectivity in Suzuki-Miyaura reactions, complicating the synthesis of pure analogues. This contrasts with the straightforward sulfonylation used for the target compound .
Q & A
Q. Methodology :
- Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (chloroform) using UV-Vis spectroscopy or gravimetric analysis.
- Thermal stability : Assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
- Hygroscopicity : Monitored under controlled humidity conditions.
Advanced techniques like X-ray crystallography (using SHELX or OLEX2) resolve crystal packing and hydrogen-bonding networks, critical for stability studies .
Advanced: What strategies optimize regioselectivity in Suzuki-Miyaura cross-coupling reactions involving this thiadiazole?
Methodology : Position 5 of the thiadiazole ring is more reactive due to electronic effects. To enhance regioselectivity:
- Use palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids at room temperature.
- Monitor reaction progress via TLC or HPLC.
- Structural confirmation requires X-ray crystallography, as regioisomers (e.g., 3-methoxy vs. 5-aryl products) may form .
Advanced: How can computational methods predict bioactivity or binding modes of derivatives?
Q. Methodology :
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., kinases or ion channels).
- QSAR models : Use descriptors like LogP, polar surface area, and electronic parameters to correlate structure with activity.
- Validation via in vitro assays (e.g., enzyme inhibition or cell viability tests) confirms predictions .
Basic: What analytical techniques confirm the compound’s structural integrity?
Q. Methodology :
- NMR : ¹H/¹³C/¹⁹F NMR identifies substituent positions and confirms sulfonyl group attachment.
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight.
- FT-IR : Confirms functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .
Advanced: How do structural modifications (e.g., sulfonyl group replacement) affect pharmacological activity?
Q. Methodology :
- Replace the sulfonyl group with bioisosteres (e.g., carbonyl or phosphoryl) and test in vitro.
- Anticancer activity : Screen against NCI-60 cell lines using MTT assays.
- Neuroactivity : Evaluate in seizure models (e.g., maximal electroshock in mice) for anticonvulsant potential.
Discrepancies in activity between analogs (e.g., chloro vs. methoxy substituents) highlight electronic and steric influences .
Advanced: What crystallographic challenges arise in resolving this compound’s structure?
Q. Methodology :
- Twinned data : Use SHELXL’s TWIN/BASF commands for refinement.
- Disorder modeling : Apply PART/SAME restraints for flexible sulfonyl groups.
- Validate with R-factor convergence (<5%) and residual density maps .
Basic: How are intermediates (e.g., 3-chloro-4-methylbenzenesulfonyl chloride) synthesized and purified?
Q. Methodology :
- Sulfonylation : React 3-chloro-4-methylthiophenol with chlorosulfonic acid.
- Purification : Distill under reduced pressure or recrystallize from hexane/ethyl acetate.
- Purity check : GC-MS or titration with AgNO₃ quantifies active chloride content .
Advanced: What are the limitations of current synthetic protocols for scale-up?
Q. Methodology :
- Low yields : Optimize stoichiometry (e.g., excess sulfonyl chloride) or switch to flow chemistry.
- Byproducts : Identify via LC-MS and suppress using scavenger resins.
- Safety : Replace POCl₃ (toxic) with greener alternatives (e.g., T3P®) for cyclization .
Advanced: How can in silico studies guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
